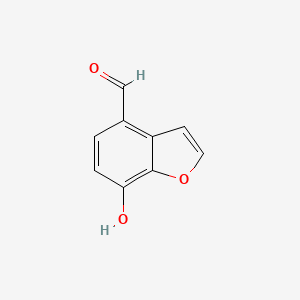

7-Hydroxybenzofuran-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6O3 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

7-hydroxy-1-benzofuran-4-carbaldehyde |

InChI |

InChI=1S/C9H6O3/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-5,11H |

InChI Key |

ROBBIAOJDXVPSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)C=CO2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxybenzofuran-4-carbaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxybenzofuran-4-carbaldehyde is a specific isomer of hydroxy-substituted benzofuran carbaldehydes, a class of organic compounds drawing significant interest in medicinal chemistry. While direct experimental data for this particular molecule is scarce in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic pathway with detailed experimental protocols, and an exploration of its potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers intending to synthesize and investigate the therapeutic potential of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₆O₃ | |

| Molecular Weight | 162.14 g/mol | |

| Appearance | Likely a pale yellow to brown solid | Based on similar hydroxybenzaldehyde derivatives. |

| Melting Point | 150-180 °C | Broad range predicted due to potential for strong intermolecular hydrogen bonding. |

| Boiling Point | > 300 °C | Expected to be high due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The hydroxyl and aldehyde groups confer polarity, while the benzofuran core provides lipophilicity. |

| pKa (hydroxyl group) | ~8-10 | The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing nature of the furan ring and the aldehyde group. |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the formylation of 7-hydroxybenzofuran. Several classical methods for the ortho-formylation of phenols can be adapted for this purpose. The Reimer-Tiemann reaction is a plausible and well-established method.

Proposed Synthetic Pathway: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[1][2][3][4] The reaction proceeds through the formation of a dichlorocarbene intermediate.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

7-Hydroxybenzofuran

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 7-hydroxybenzofuran (1 equivalent) in ethanol.

-

Base Addition: Add a solution of sodium hydroxide (4 equivalents) in water to the flask with stirring.

-

Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 70°C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Predicted Spectroscopic Properties

The following table summarizes the expected spectral characteristics of this compound based on the analysis of structurally similar compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the phenolic hydroxyl proton (OH), which may be broad and its chemical shift will be concentration-dependent (typically δ 5-12 ppm). - A set of doublets and triplets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzofuran ring system. The coupling constants will be indicative of their relative positions. |

| ¹³C NMR | - A signal for the aldehydic carbon (CHO) in the range of δ 185-195 ppm. - A signal for the carbon bearing the hydroxyl group (C-OH) in the range of δ 150-160 ppm. - Signals for the other aromatic and furan ring carbons in the range of δ 100-150 ppm. |

| IR (Infrared) | - A broad absorption band for the O-H stretching of the hydroxyl group around 3200-3600 cm⁻¹. - A sharp absorption band for the C=O stretching of the aldehyde group around 1670-1700 cm⁻¹. - C-O stretching of the furan ring around 1000-1300 cm⁻¹. - C=C stretching of the aromatic ring in the region of 1450-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 162.03. |

Potential Biological Activity

Benzofuran derivatives are known to exhibit a wide range of biological activities.[5][6][7] While this compound has not been specifically studied, its structural motifs suggest potential for several pharmacological effects.

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity.[8][9][10][11][12] Hydroxybenzofuran derivatives have been shown to act as free radical scavengers, which is a crucial mechanism in combating oxidative stress-related diseases.[8][9]

-

Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[13][14][15] The presence of both a hydroxyl and an aldehyde group on the benzofuran scaffold could contribute to its potential as an antimicrobial agent.

-

Anticancer Activity: The benzofuran nucleus is present in several compounds with anticancer properties.[16][17][18] The cytotoxic effects of these compounds are often attributed to their ability to interact with various cellular targets. The specific substitution pattern of this compound may confer selective cytotoxicity against certain cancer cell lines.

Experimental Workflow and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, along with preliminary biological screening.

Caption: Experimental workflow for this compound.

Conclusion

While this compound remains a largely unexplored molecule, this technical guide provides a solid starting point for its scientific investigation. The proposed synthetic route is based on well-established chemical principles, and the predicted properties offer a framework for its characterization. The potential biological activities, inferred from related compounds, highlight its promise as a lead structure in drug discovery. Further experimental work is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this intriguing compound.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant activity and inhibition of α-glucosidase by hydroxyl-functionalized 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 7-Hydroxybenzofuran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Hydroxybenzofuran-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation patterns observed in analogous benzofuran and aromatic aldehyde derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~10.0 - 10.5 | s | 1H | Aldehyde proton (-CHO) | - |

| ~9.0 - 10.0 | s (broad) | 1H | Hydroxyl proton (-OH) | - |

| ~7.6 - 7.8 | d | 1H | H-5 | J ≈ 8.0-9.0 |

| ~7.0 - 7.2 | d | 1H | H-6 | J ≈ 8.0-9.0 |

| ~7.5 - 7.7 | d | 1H | H-2 | J ≈ 2.0-3.0 |

| ~6.8 - 7.0 | d | 1H | H-3 | J ≈ 2.0-3.0 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~190 - 195 | -CHO |

| ~155 - 160 | C-7 |

| ~145 - 150 | C-8a |

| ~130 - 135 | C-3a |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-4 |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-3 |

| ~105 - 110 | C-2 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad, Strong | O-H stretch (phenolic) |

| 2800 - 2900, 2700-2800 | Medium, Sharp | C-H stretch (aldehyde) |

| 1680 - 1700 | Strong, Sharp | C=O stretch (aromatic aldehyde) |

| 1580 - 1620 | Medium to Strong | C=C stretch (aromatic) |

| 1450 - 1550 | Medium | C=C stretch (aromatic and furan ring) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1000 - 1100 | Medium | C-O-C stretch (furan) |

| 800 - 900 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 161 | [M-H]⁺ |

| 133 | [M-CHO]⁺ |

| 105 | [M-CHO-CO]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean vial. Ensure the chosen solvent does not have signals that would overlap with key analyte resonances.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube and ensure the liquid height is approximately 4-5 cm.[1]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.[3]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing:

-

The software will automatically perform a background correction.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound. Key absorptions to note are the O-H stretch, the aldehydic C-H stretches, and the C=O stretch.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source, and the sample is vaporized by heating.

Ionization and Analysis:

-

In the EI source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

Data Processing:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. Common fragmentations for this molecule would include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[8]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Logical relationship of spectroscopic data to structure elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. agilent.com [agilent.com]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a feasible synthetic pathway for the preparation of 7-Hydroxybenzofuran-4-carbaldehyde. As extensive research has not identified any natural sources for this compound, this document focuses exclusively on a multi-step chemical synthesis. The proposed route leverages established methodologies for the formation of the benzofuran core and subsequent functional group manipulation. This guide provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the laboratory-scale production of this molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from the commercially available methyl 3,4-dihydroxybenzoate. The initial step involves the construction of the benzofuran ring system to yield a carboxylate intermediate, followed by the selective reduction of the ester to the target aldehyde.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the proposed synthetic route. Please note that as direct literature values for the unsubstituted target molecule are unavailable, some data are estimated based on reactions with similar substrates.

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Analytical Data (Expected) |

| 1 | Benzofuran Ring Formation | Methyl 3,4-dihydroxybenzoate | Methyl 7-hydroxybenzofuran-4-carboxylate | Bis(trifluoroacetoxy)iodobenzene | 60-75% | ¹H NMR, ¹³C NMR, MS |

| 2 | Ester Reduction | Methyl 7-hydroxybenzofuran-4-carboxylate | This compound | Diisobutylaluminium hydride (DIBAL-H) | 70-85% | ¹H NMR, ¹³C NMR, IR, MS |

Experimental Protocols

Step 1: Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate

This procedure is adapted from the Mukaiyama-Michael addition methodology for the synthesis of functionalized benzofurans.[1]

Materials:

-

Methyl 3,4-dihydroxybenzoate

-

Bis(trifluoroacetoxy)iodobenzene

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (4M solution in dioxane)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) in anhydrous THF (8 mL) at 0 °C, add bis(trifluoroacetoxy)iodobenzene (1.1 mmol) in THF (2 mL) dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 4 hours. The solution will typically change color to a dark yellow.

-

Add 0.5 mL of 4M HCl in dioxane and 1.0 mL of methanol to the reaction mixture.

-

Reflux the mixture for 1 hour.

-

After cooling to room temperature, extract the solution with diethyl ether (30 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 7-hydroxybenzofuran-4-carboxylate.

Step 2: Synthesis of this compound

This protocol employs the selective reduction of the ester to an aldehyde using a bulky hydride reagent at low temperature.

Materials:

-

Methyl 7-hydroxybenzofuran-4-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 7-hydroxybenzofuran-4-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.

-

Maintain the reaction at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of methanol (1 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford this compound.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the proposed synthetic pathway and the logical relationships in the experimental workflow.

Caption: Synthetic workflow for this compound.

Caption: Logical steps in the synthesis of the target compound.

References

Investigating the Biological Activity of 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxybenzofuran-4-carbaldehyde is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. While direct and extensive research on this compound is limited, this technical guide consolidates available information and extrapolates the potential biological activities of this compound based on studies of structurally related benzofuran derivatives. This document covers the synthesis, potential anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, complete with experimental protocols and diagrammatic representations of implicated signaling pathways to guide future research and drug discovery efforts.

Synthesis of 7-Hydroxybenzofuran Derivatives

The synthesis of highly functionalized benzofurans, such as this compound, can be achieved through various organic synthesis strategies. One notable method involves the Mukaiyama-Michael addition of silyl enol ethers to in situ generated o-benzoquinone esters. This approach allows for the construction of the benzofuran core with substitution at the 7-position.

A general procedure for a similar synthesis of a 7-hydroxybenzofuran-4-carboxylate is as follows:

Experimental Protocol: Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates [1]

-

A solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) and a silyl enol ether (4 mmol) is prepared in 8 mL of THF at 0 °C.

-

To this solution, 2 mL (1.1 mmol) of bis(trifluoroacetoxy)iodobenzene (0.55 M in THF) is added dropwise over 10 minutes.

-

The reaction is stirred at 0 °C for 4 hours.

-

0.5 mL of HCl (4M solution in dioxane) and 1.0 mL of methanol are added, and the mixture is refluxed for 1 hour.

-

The solution is then extracted with diethyl ether, washed with saturated NaHCO3 and brine, dried over MgSO4, filtered, and concentrated.

-

The resulting residue is purified by flash column chromatography to yield the benzofuran product.

Another versatile, two-step strategy for synthesizing hydroxybenzofurans starts from dihydroxyacetophenones, proceeding through a hydroxybenzofuranone intermediate which is then reduced.[2]

Potential Anticancer Activity

The benzofuran scaffold is a common feature in a variety of natural and synthetic compounds with demonstrated anticancer properties.[3][4][5][6] While no specific data for this compound was found, numerous derivatives have shown potent activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran derivative 10f | MCF-7 (Breast) | 2.6 | [4] |

| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [4] |

| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | [4] |

| Benzofuran-chalcone 32a | Various | 4.0 - 8.99 | [4] |

| Benzofuran hybrids 13a-h | Various | 8.49 - 16.72 | [4] |

| Hydroisobenzofuran 6h | RPMI-8226 (Leukemia) | GI50 = 0.148 | [7] |

| Hydroisobenzofuran 6h | HOP-92 (NSCLC) | GI50 = 0.552 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity [4][7]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 96 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways in Cancer

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and STAT3 pathways are common targets for benzofuran derivatives.

Caption: Potential inhibition of PI3K/Akt and STAT3 signaling pathways by benzofuran derivatives.

Potential Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Aza-benzofuran 1 | NO Inhibition (RAW 264.7) | 17.31 | [8] |

| Aza-benzofuran 3 | NO Inhibition (RAW 264.7) | 16.5 | [8] |

| Piperazine/benzofuran 5d | NO Inhibition (RAW 264.7) | 52.23 | [9] |

| Iodobenzofuran 2 | COX-1 Inhibition | 12.0 | [10] |

| Iodobenzofuran 2 | COX-2 Inhibition | 8.0 | [10] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [8]

-

Murine macrophage RAW 264.7 cells are cultured in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Potential Antimicrobial Activity

Benzofuran derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[11] The presence of different substituents on the benzofuran ring can significantly influence the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of a Benzofuran Derivative Ligand (L) [11]

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| E. coli | 128 |

| P. aeruginosa | 64 |

| S. aureus | 128 |

| S. pyogenes | 128 |

| C. albicans | 128 |

| A. niger | 128 |

| A. clavatus | 64 |

| C. lunata | 128 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Microdilution Method [11]

-

A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Antioxidant Activity

The antioxidant potential of benzofuran derivatives, particularly those with hydroxyl substitutions, is an area of active investigation.[12][13][14][15] These compounds can act as radical scavengers and may protect against oxidative stress-related pathologies.

Table 4: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Benzofuran hydrazone 11 | DPPH, FRAP, ORAC | High activity | [12][13] |

| Benzofuran-2-one 9 | Cellular ROS reduction | Significant | [14] |

| Benzofuran-2-one 18 | DPPH (in acetonitrile) | rIC50 = 0.54 | [15] |

| Benzofuran-2-one 20 | DPPH (in acetonitrile) | Better than Trolox | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay [12][13][15]

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

-

The EC50 or IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Workflow for Antioxidant Activity Screening

Caption: A typical workflow for the evaluation of antioxidant properties of benzofuran derivatives.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is not extensively available, the evidence from structurally related benzofuran derivatives strongly suggests its potential as a bioactive molecule. The presence of the hydroxyl and carbaldehyde functionalities on the benzofuran core provides a rich scaffold for further chemical modification and biological evaluation.

Future research should focus on the following areas:

-

Targeted Synthesis: Development of efficient and scalable synthetic routes for this compound and its derivatives.

-

In-depth Biological Screening: Comprehensive evaluation of its anticancer, anti-inflammatory, antimicrobial, and antioxidant activities using a panel of in vitro and cell-based assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify the key structural features required for optimal activity and selectivity.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound, a promising candidate for drug discovery and development.

References

- 1. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Potential Therapeutic Targets for 7-Hydroxybenzofuran-4-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, compounds bearing a 7-hydroxy substituent are of particular interest due to the potential for hydrogen bonding interactions with biological targets. This technical guide explores the potential therapeutic targets of derivatives of 7-Hydroxybenzofuran-4-carbaldehyde, a versatile starting material for the synthesis of a diverse library of bioactive molecules. While direct studies on the 4-carbaldehyde derivatives are limited, this document extrapolates potential applications based on the known activities of structurally related benzofuran compounds. The primary therapeutic areas of focus include oncology, neurodegenerative diseases, and infectious diseases.

Potential Therapeutic Targets and Biological Activities

Based on the broader class of benzofuran derivatives, several key therapeutic targets can be identified for compounds derived from this compound.

Oncology

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Benzofuran derivatives have demonstrated significant potential in this field, targeting various hallmarks of cancer.

Potential Targets:

-

Receptor Tyrosine Kinases (RTKs): Many benzofuran derivatives have been investigated as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.

-

PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Benzofuran derivatives have been shown to modulate this pathway.

-

Tubulin: Some benzofuran compounds interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.

-

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by small molecules is a validated anticancer strategy.

Quantitative Data on Related Benzofuran Derivatives:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzofuran-chalcone derivatives | HCC1806 | 17.13 | [1] |

| Benzofuran-chalcone derivatives | HeLa | 5.61 | [1] |

| Benzofuran-chalcone derivatives | A549 | 6.27 | [1] |

| Halogenated benzofuran derivatives | HepG2 | - | [2] |

| Halogenated benzofuran derivatives | A549 | - | [2] |

| Novel benzofuran derivatives | HEPG2 | 12.4 |

Neurodegenerative Diseases

Alzheimer's disease and other neurodegenerative disorders represent a growing healthcare challenge. The inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy.

Potential Target:

-

Acetylcholinesterase (AChE): Several benzofuran-based compounds have been identified as potent inhibitors of AChE.[3][4]

Quantitative Data on Related Benzofuran Derivatives:

The following table presents the AChE inhibitory activity of some benzofuran derivatives.

| Compound Class | IC50 (µM) | Reference |

| Novel benzofuran-based compounds | 0.058 | [3] |

| Novel benzofuran-based compounds | 0.086 | [3] |

| 2-arylbenzofuran derivatives | 2.5-32.8 (BChE) | [4] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have shown promise against a range of bacterial and fungal pathogens.[5][6]

Potential Targets:

-

Bacterial cell wall synthesis enzymes

-

Bacterial DNA gyrase and topoisomerase IV

-

Fungal ergosterol biosynthesis pathway

Quantitative Data on Related Benzofuran Derivatives:

| Compound Class | Organism | MIC80 (µg/mL) | Reference |

| Hydrophobic benzofuran analogs | Staphylococcus aureus | 0.39-3.12 | [5][6] |

| Hydrophobic benzofuran analogs | Bacillus subtilis | 0.39-3.12 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This method is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in buffer)

-

AChE enzyme solution (e.g., from electric eel)

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution.

-

Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological evaluation.

Caption: The PI3K/Akt signaling pathway, a potential target for anticancer derivatives.

Caption: The VEGFR-2 signaling pathway, crucial for tumor angiogenesis.

Caption: A general workflow for the discovery and development of bioactive derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader class of benzofuran compounds, potential therapeutic targets span oncology, neurodegenerative diseases, and infectious diseases. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to elucidate their specific mechanisms of action and to identify lead compounds for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic history and key methodologies for the preparation of 7-Hydroxybenzofuran-4-carbaldehyde. This benzofuran derivative is a valuable building block in medicinal chemistry, owing to the established biological significance of the benzofuran scaffold. Numerous studies have highlighted the potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities of benzofuran compounds, making them a focal point for drug discovery and development.[1][2][3]

Discovery and Significance

While a singular "discovery" of this compound is not prominently documented in scientific literature, its existence and utility are rooted in the broader exploration of functionalized benzofurans. The benzofuran nucleus is a common motif in natural products and synthetic compounds with diverse pharmacological properties.[1][4] The interest in specific isomers, such as those with hydroxyl and carbaldehyde functionalities at the 7- and 4-positions respectively, arises from the need for versatile intermediates in the synthesis of more complex, biologically active molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key component in the synthetic chemist's toolbox.

Synthetic Strategies

The synthesis of this compound and its structural analogs can be approached through several strategic pathways, primarily involving the construction of the benzofuran ring system followed by or concurrent with the introduction of the required functional groups.

Synthesis via ortho-Hydroxy-substituted Phenolic Precursors

A common and versatile method for the synthesis of the benzofuran ring is the reaction of an appropriately substituted phenol with a reagent that provides the two-carbon unit for the furan ring.

One notable approach involves the Mukaiyama-Michael addition. In a synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, a related structure, an o-benzoquinone ester (formed in situ from a catechol ester) reacts with a silyl enol ether.[5] This reaction proceeds via a Mukaiyama-Michael addition, followed by cyclization and aromatization to yield the functionalized benzofuran.[5] While this specific example leads to a carboxylate at the 4-position, modification of the starting materials could potentially be adapted to yield the desired carbaldehyde.

Formylation of a 7-Hydroxybenzofuran Precursor

Another viable synthetic route involves the formylation of a pre-existing 7-hydroxybenzofuran scaffold. Various formylation reactions, such as the Vilsmeier-Haack or Duff reaction, could be employed to introduce the carbaldehyde group at the 4-position. The regioselectivity of this reaction would be a critical factor.

Experimental Protocols

General Procedure for Oxidation-Cyclization to a Benzofuran Derivative: [5]

-

To a solution of a suitable dihydroxy-aromatic precursor (e.g., methyl 3,4-dihydroxybenzoate, 1.0 mmol) and a silyl enol ether (4 mmol) in THF (8 mL) at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol, 0.55 M in THF) dropwise over 10 minutes.

-

Allow the reaction to stir at 0 °C for 4 hours.

-

Add HCl (0.5 mL, 4M solution in dioxane) and methanol (1.0 mL).

-

Reflux the mixture for 1 hour.

-

Extract the solution with diethyl ether (30 mL).

-

Wash the organic layer with saturated NaHCO3 (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Quantitative Data

Quantitative data for the direct synthesis of this compound is not available in the reviewed literature. However, for the synthesis of a related compound, 2-substituted 7-hydroxybenzofuran-4-carboxylate, yields have been reported to be in the range of "fair to good".[5]

Table 1: Physicochemical Properties of Related Benzofuran Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Hydroxy-1-benzofuran-6-carbaldehyde | C9H6O3 | 162.14 |

| 2-(3,4-Dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-carbaldehyde | C15H10O5 | 270.24 |

| Benzofuran-7-carbaldehyde | C9H6O2 | 146.15 |

| 4-Fluorobenzofuran-7-carbaldehyde | C9H5FO2 | 164.13 |

Data sourced from PubChem and commercial supplier databases.[6][7][8]

Logical Relationships in Synthesis

The synthesis of functionalized benzofurans often follows a logical workflow, starting from simpler, commercially available precursors and proceeding through key transformations to arrive at the target molecule.

Caption: Synthetic workflow for functionalized 7-hydroxybenzofurans.

Biological Context and Future Directions

The benzofuran scaffold is a privileged structure in medicinal chemistry.[3] Derivatives have been shown to possess a wide array of biological activities.[2] While the specific biological activity of this compound is not extensively studied, its potential as a synthetic intermediate suggests that it can be a precursor to novel compounds with significant therapeutic potential. Future research could focus on utilizing this building block to synthesize new classes of benzofuran derivatives and evaluating their efficacy in various biological assays. The development of efficient and scalable synthetic routes to this and related compounds remains an important endeavor for the chemical and pharmaceutical research communities.[9]

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantaedb.com [plantaedb.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. 7-Hydroxy-1-benzofuran-6-carbaldehyde | C9H6O3 | CID 12460550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Derivatives and Analogues of 7-Hydroxybenzofuran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of derivatives and analogues of 7-Hydroxybenzofuran-4-carbaldehyde. This core scaffold is a valuable starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by benzofuran derivatives. This document details synthetic methodologies for modification at the hydroxyl and aldehyde functionalities, presents quantitative biological data for synthesized compounds, and outlines key experimental procedures.

Synthetic Strategies and Experimental Protocols

The derivatization of this compound primarily focuses on two reactive sites: the phenolic hydroxyl group at the 7-position and the aldehyde group at the 4-position. These sites allow for the synthesis of a wide array of analogues, including ethers and Schiff bases, which have shown promise in various biological assays.

Synthesis of 7-O-Alkylated Benzofuran-4-carbaldehyde Derivatives (Ethers)

The conversion of the 7-hydroxyl group to an ether linkage is a common strategy to modulate the lipophilicity and pharmacokinetic properties of the molecule. The Williamson ether synthesis is the most widely employed method for this transformation.[1][2][3][4]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (1.1-1.5 eq.), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenoxide. Subsequently, the desired alkyl halide (1.1-1.5 eq.) is added, and the reaction mixture is heated to 50-80 °C for 2-8 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]

Synthesis of Schiff Base Derivatives

The aldehyde functionality at the 4-position serves as a versatile handle for the synthesis of imines, commonly known as Schiff bases, through condensation with primary amines. Schiff bases are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6][7]

Experimental Protocol: General Procedure for Schiff Base Synthesis

A solution of this compound (1.0 eq.) and a primary amine (1.0-1.1 eq.) in a suitable solvent, typically ethanol or methanol, is prepared. A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.[7][8] The reaction is then refluxed for 2-6 hours and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[7]

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison.

Cytotoxicity Data

The tables below present the half-maximal inhibitory concentration (IC₅₀) values of various benzofuran derivatives against different cancer cell lines. While data for direct derivatives of this compound is limited in the public domain, the provided data for structurally related benzofurans highlights the potential of this class of compounds.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran-A | 2-Benzoylbenzofuran | MCF-7 (Breast) | 2.27 - 12.9 | [9] |

| Benzofuran-B | 2-Benzoylbenzofuran | T-47D (Breast) | 3.82 - 9.7 | [9] |

| Benzofuran-C | Oxindole-based hybrid | MCF-7 (Breast) | 8.36 - 17.28 | [10] |

| Benzofuran-D | Cyanobenzofuran | HePG2 (Liver) | 16.08 - 23.67 | [10] |

| Benzofuran-E | Cyanobenzofuran | HCT-116 (Colon) | 8.81 - 13.85 | [10] |

| Benzofuran-F | Shikonin-benzofuran hybrid | HT29 (Colon) | 0.18 - 1.03 | [9] |

| Benzofuran-G | N-Methylpiperidine-based | SQ20B (Head and Neck) | 0.46 | [11] |

Antimicrobial and Antifungal Activity

Schiff bases derived from various aldehydes have demonstrated significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 2: Antimicrobial and Antifungal Activity of Schiff Base Derivatives

| Compound Type | Modification | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base-A | Substituted aromatic amine | Proteus mirabilis | 9.8 | [12] |

| Schiff Base-B | Substituted aromatic amine | Microsporum gypseum | < MIC of Fluconazole | [12] |

| Schiff Base-C | Cinnamaldehyde derivative | Acinetobacter baumannii | 32 - 256 | [13] |

| Schiff Base-D | Hydrazone derivative | Enterococcus faecalis | 32 | [14] |

| Schiff Base-E | Hydrazone derivative | Candida albicans | 64 | [14] |

Key Experimental Workflows and Signaling Pathways

Visualizing the synthetic routes and potential mechanisms of action is crucial for understanding the structure-activity relationships of these compounds.

Synthetic Workflow for this compound Derivatives

The following diagram illustrates the general synthetic workflow for creating a library of derivatives from the core scaffold.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Potential Signaling Pathway Inhibition

While the exact mechanisms of action for many benzofuran derivatives are still under investigation, some have been shown to inhibit key signaling pathways involved in cancer progression, such as kinase pathways.

Caption: A simplified diagram illustrating the potential inhibition of a kinase signaling pathway by a benzofuran derivative.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its hydroxyl and aldehyde functionalities allows for the creation of diverse libraries of ether and Schiff base derivatives. The available biological data, although not yet extensive for this specific core, indicates that benzofuran-containing molecules possess significant potential as cytotoxic and antimicrobial agents. Further focused synthesis and biological evaluation of derivatives of this compound are warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships that can guide future drug design efforts.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 7. jetir.org [jetir.org]

- 8. ijacskros.com [ijacskros.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 14. turkjps.org [turkjps.org]

In Silico Modeling and Property Prediction of 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and property prediction of 7-Hydroxybenzofuran-4-carbaldehyde, a heterocyclic compound with potential pharmacological relevance. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This document outlines the predicted physicochemical properties, spectroscopic data, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the title compound, generated through various computational methods. Furthermore, it details hypothetical experimental protocols for in silico analyses and presents a plausible mechanism of action through the estrogen receptor signaling pathway, a known target for some benzofuran derivatives.[3] This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a member of the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The presence of hydroxyl and carbaldehyde functional groups suggests potential for diverse chemical reactions and biological interactions. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The in silico analysis presented herein aims to provide a foundational understanding of the molecular properties and potential biological behavior of this compound to guide future research and development efforts.

Predicted Physicochemical and Spectroscopic Properties

A variety of computational tools have been employed to predict the physicochemical and spectroscopic properties of this compound. These predictions are essential for understanding the compound's behavior in biological systems and for its structural characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These parameters are crucial for assessing the compound's drug-likeness and potential for oral bioavailability.

| Property | Predicted Value | Method/Tool |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₉H₆O₃ | --- |

| Molecular Weight | 162.14 g/mol | --- |

| pKa (most acidic) | 7.37 ± 0.50 | Chemicalize |

| LogP | 1.5 - 2.0 | Chemicalize, SwissADME |

| Water Solubility | Moderate | SwissADME |

| Hydrogen Bond Donors | 1 | Chemicalize, SwissADME |

| Hydrogen Bond Acceptors | 3 | Chemicalize, SwissADME |

| Rotatable Bonds | 1 | Chemicalize, SwissADME |

| Topological Polar Surface Area | 57.53 Ų | SwissADME |

Predicted Spectroscopic Data

Predicted spectroscopic data provides a reference for the experimental identification and structural elucidation of this compound.

Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.0 | s | -CHO |

| ~7.8 | d | Ar-H |

| ~7.5 | d | Ar-H |

| ~7.2 | d | Ar-H |

| ~6.9 | d | Ar-H |

| ~5.5 | s | -OH |

Disclaimer: Predicted NMR data is generated using online tools and should be confirmed with experimental data.

Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~155 | Ar-C-O |

| ~145 | Ar-C-O |

| ~130 | Ar-CH |

| ~125 | Ar-C |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-C |

| ~105 | Ar-CH |

Disclaimer: Predicted NMR data is generated using online tools and should be confirmed with experimental data.

Table 2.2.3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1100 | Strong | C-O-C stretch (furan) |

Disclaimer: Predicted IR data is generated using online tools and should be confirmed with experimental data.

Table 2.2.4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ |

| 161 | Moderate | [M-H]⁺ |

| 133 | Moderate | [M-CHO]⁺ |

Disclaimer: Predicted mass spectrometry data is generated using online tools and should be confirmed with experimental data.

In Silico ADMET Prediction

The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicological properties.

Table 3.1: Predicted ADMET Properties of this compound

| Parameter | Prediction | Interpretation | Method/Tool |

| Absorption | |||

| Human Intestinal Absorption | High | Well absorbed from the gut | SwissADME |

| Caco-2 Permeability | Moderate | Moderately permeable | SwissADME |

| P-glycoprotein Substrate | No | Not likely to be an efflux pump substrate | SwissADME |

| Distribution | |||

| BBB Permeant | No | Unlikely to cross the blood-brain barrier | SwissADME |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins | pkCSM |

| Metabolism | |||

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions | SwissADME |

| CYP2C19 inhibitor | No | --- | SwissADME |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions | SwissADME |

| CYP2D6 inhibitor | No | --- | SwissADME |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions | SwissADME |

| Excretion | |||

| Renal OCT2 substrate | No | Not likely to be a substrate for renal uptake transporter | pkCSM |

| Toxicity | |||

| AMES Toxicity | No | Not predicted to be mutagenic | pkCSM |

| hERG I inhibitor | No | Low risk of cardiotoxicity | pkCSM |

| Hepatotoxicity | Yes | Potential for liver toxicity | pkCSM |

| Skin Sensitisation | No | Not likely to be a skin sensitizer | pkCSM |

Hypothetical In Silico Analysis Workflow

The following diagram illustrates a general workflow for the in silico modeling and property prediction of a small molecule like this compound.

Potential Biological Target and Signaling Pathway

Given that many benzofuran derivatives have shown activity against hormone-dependent cancers, a plausible biological target for this compound is the estrogen receptor alpha (ERα).[3] The following diagram illustrates the classical genomic signaling pathway of ERα and the hypothetical inhibitory action of the compound.

Detailed Methodologies for In Silico Experiments

This section provides detailed, albeit hypothetical, protocols for the key in silico experiments mentioned in this guide.

Physicochemical and Spectroscopic Property Prediction

-

Objective: To predict the physicochemical properties and spectroscopic data of this compound.

-

Protocol:

-

The canonical SMILES string of this compound (O=Cc1ccc2c(c1)oc=c2O) is obtained from a chemical drawing software.

-

The SMILES string is submitted to online cheminformatics platforms such as Chemicalize and SwissADME to predict physicochemical properties including pKa, LogP, water solubility, and drug-likeness parameters.[1][2]

-

For spectroscopic data, the SMILES string is input into NMR prediction tools (e.g., NMRDB.org) to generate ¹H and ¹³C NMR spectra.[5][6]

-

IR and mass spectra are predicted using functionalities available in comprehensive chemical drawing software or specialized online prediction servers.

-

All predicted data is compiled and tabulated for analysis.

-

ADMET Prediction

-

Objective: To perform an in silico evaluation of the ADMET properties of this compound.

-

Protocol:

-

The SMILES string of the compound is submitted to ADMET prediction web servers such as SwissADME and pkCSM.[1][7]

-

A comprehensive panel of ADMET parameters is selected for prediction, covering absorption, distribution, metabolism, excretion, and toxicity endpoints.

-

The predicted values and classifications are recorded.

-

The results are analyzed to identify potential liabilities of the compound, such as poor absorption, potential for drug-drug interactions, or toxicity flags.

-

Molecular Docking

-

Objective: To investigate the binding mode and affinity of this compound to a selected biological target (e.g., Estrogen Receptor Alpha, PDB ID: 1A52).

-

Protocol:

-

The 3D structure of the ligand (this compound) is generated and energy-minimized using a molecular modeling software.

-

The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

Molecular docking is performed using software such as AutoDock Vina or Glide.

-

The resulting docking poses are analyzed based on their binding energy scores and interactions with the protein's active site residues.

-

The best-ranked pose is visualized to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Conclusion

This technical guide has presented a comprehensive in silico characterization of this compound. The predicted physicochemical properties suggest that the compound possesses favorable drug-like characteristics. The in silico ADMET profile indicates good intestinal absorption but also highlights potential concerns regarding metabolism-related drug-drug interactions and hepatotoxicity, which warrant further experimental investigation. The predicted spectroscopic data provides a valuable reference for the experimental identification of the compound.

The hypothetical molecular docking study against the estrogen receptor suggests a plausible mechanism of action, positioning this compound as a candidate for further investigation in the context of hormone-dependent cancers. The provided workflows and protocols serve as a template for the continued in silico and subsequent experimental evaluation of this and similar benzofuran derivatives. The data and methodologies presented in this guide are intended to facilitate and accelerate the research and development of novel therapeutic agents based on the benzofuran scaffold.

References

Methodological & Application

Application Notes and Protocols: 7-Hydroxybenzofuran-4-carbaldehyde as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxybenzofuran-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-rich benzofuran core, allows for diverse chemical modifications. This document outlines a proposed synthetic pathway for this compound, detailed experimental protocols for key transformations, and explores its potential applications in the synthesis of novel bioactive molecules and functional materials.

Proposed Synthesis of this compound

Overall Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Step 1: Demethylation of o-Vanillin to 2,3-Dihydroxybenzaldehyde

The synthesis commences with the demethylation of o-vanillin to yield 2,3-dihydroxybenzaldehyde. This can be achieved using aluminum trichloride and sodium iodide in acetonitrile.[1][2]

Step 2: Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate

The core benzofuran structure is constructed via a Mukaiyama-Michael addition of a silyl enol ether to an in-situ generated o-benzoquinone, followed by cyclization and aromatization. This method has been successfully employed for the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates. For the synthesis of the unsubstituted C2-position, the silyl enol ether of acetaldehyde can be utilized.

Step 3: Reduction of the Ester to an Aldehyde

The final step involves the selective reduction of the methyl ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3][4][5][6][7] This is a well-established method for the partial reduction of esters to aldehydes, preventing over-reduction to the alcohol.[3][4][5][6][7]

Experimental Protocols

Protocol 2.1: Synthesis of 2,3-Dihydroxybenzaldehyde from o-Vanillin[1][2]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| o-Vanillin | 1.0 | 152.15 | 5.00 g |

| Aluminum trichloride | 1.1 | 133.34 | 4.85 g |

| Sodium iodide | 3.0 | 149.89 | 14.78 g |

| Acetonitrile | - | 41.05 | 130 mL |

| 2 M HCl (aq) | - | - | For acidification |

| Ethyl acetate | - | - | For extraction |

| Sat. Na2S2O3 (aq) | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous MgSO4 | - | - | For drying |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetonitrile (130 mL).

-

Sequentially add aluminum trichloride (4.85 g), sodium iodide (14.78 g), and o-vanillin (5.00 g).

-

Heat the reaction mixture to 80°C and stir for 18 hours.

-

After completion, cool the reaction to room temperature.

-

Acidify the reaction mixture with 2 M aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,3-dihydroxybenzaldehyde.

Protocol 2.2: Proposed Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate

This protocol is adapted from the synthesis of 2-substituted analogues.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Methyl 3,4-dihydroxybenzoate | 1.0 | 168.15 | 1.68 g |

| 1-(Trimethylsilyloxy)ethylene | 4.0 | 102.22 | 4.09 g |

| Bis(trifluoroacetoxy)iodobenzene | 1.1 | 430.01 | 4.73 g |

| Tetrahydrofuran (THF) | - | 72.11 | 80 mL |

| 4 M HCl in dioxane | - | - | 5 mL |

| Methanol | - | 32.04 | 10 mL |

Procedure:

-

To a solution of methyl 3,4-dihydroxybenzoate (1.68 g) and 1-(trimethylsilyloxy)ethylene (4.09 g) in THF (80 mL) at 0°C, add a solution of bis(trifluoroacetoxy)iodobenzene (4.73 g) in THF dropwise over 10 minutes.

-

Stir the reaction at 0°C for 4 hours.

-

Add 4 M HCl in dioxane (5 mL) and methanol (10 mL).

-

Reflux the mixture for 1 hour.

-

After cooling, perform an aqueous workup and extract with diethyl ether.

-

Purify the crude product by flash column chromatography to yield methyl 7-hydroxybenzofuran-4-carboxylate.

Protocol 2.3: Reduction of Methyl 7-hydroxybenzofuran-4-carboxylate to this compound[3][4][5][6][7]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Methyl 7-hydroxybenzofuran-4-carboxylate | 1.0 | 192.16 | 1.92 g |

| DIBAL-H (1 M in THF) | 1.1 | 142.25 | 11 mL |

| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 100 mL |

| Methanol | - | - | To quench |

| Rochelle's salt solution (aq) | - | - | For workup |

| Ethyl acetate | - | - | For extraction |

Procedure:

-

Dissolve methyl 7-hydroxybenzofuran-4-carboxylate (1.92 g) in anhydrous THF (100 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (11 mL of a 1 M solution in THF) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction at -78°C for 2 hours.

-

Quench the reaction by the slow addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt.

-

Stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Applications as a Synthetic Building Block

This compound is a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities and material properties. Benzofuran derivatives are known to exhibit various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]

Derivatization Reactions

The presence of the hydroxyl and aldehyde groups allows for a variety of chemical transformations:

-

O-Alkylation/Arylation: The hydroxyl group can be readily alkylated or arylated to introduce diverse substituents, potentially modulating the biological activity of the resulting compounds.

-

Aldehyde Condensations: The aldehyde functionality can undergo various condensation reactions (e.g., Knoevenagel, Wittig) to extend the carbon skeleton and introduce new functional groups.

-

Reductive Amination: The aldehyde can be converted to various amines via reductive amination, a key transformation in the synthesis of many pharmaceuticals.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

-

Electrophilic Aromatic Substitution: The electron-rich benzofuran ring can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.

Reaction Workflow:

Caption: Potential derivatization reactions of the title compound.

Potential Biological Significance of Derivatives